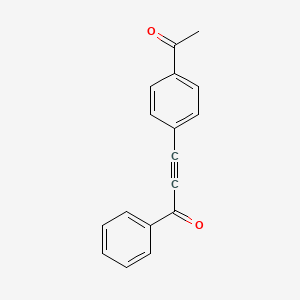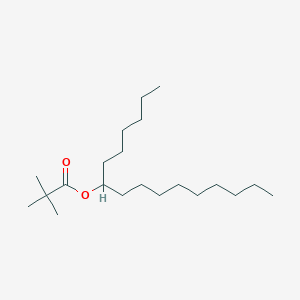![molecular formula C18H36OSi B14205022 Trimethyl[(pentadec-14-yn-5-yl)oxy]silane CAS No. 832727-18-1](/img/structure/B14205022.png)
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane is an organosilicon compound with the molecular formula C18H36OSi. This compound features a silane group bonded to a trimethylsilyl ether and a long alkyne chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane typically involves the reaction of pentadec-14-yn-5-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various functionalized derivatives.
Scientific Research Applications
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of functionalized surfaces and coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane involves its ability to undergo various chemical transformations. The alkyne group can participate in click chemistry reactions, while the trimethylsilyl ether group can be selectively removed to reveal reactive hydroxyl groups. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Contains a trimethylsilyl group bonded to an alkyne.
Pentadec-14-yn-5-ol: The alcohol precursor used in the synthesis of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane.
Trimethylsilylpropargyl ether: Another silyl ether with an alkyne group.
Uniqueness
This compound is unique due to its long alkyne chain and the presence of a trimethylsilyl ether group. This combination imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
CAS No. |
832727-18-1 |
|---|---|
Molecular Formula |
C18H36OSi |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
trimethyl(pentadec-14-yn-5-yloxy)silane |
InChI |
InChI=1S/C18H36OSi/c1-6-8-10-11-12-13-14-15-17-18(16-9-7-2)19-20(3,4)5/h1,18H,7-17H2,2-5H3 |
InChI Key |
BRBVMXZVTQOFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCC#C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)

![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)


![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

